![molecular formula C20H16BrN3O6S2 B2548599 Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-45-2](/img/no-structure.png)

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate” is a complex organic compound. It contains several functional groups including a sulfonyl group, a pyrimidinone ring, a thioacetyl group, an amino group, and a benzoate ester .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially undergo substitution reactions . The pyrimidinone ring could potentially participate in condensation or addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the pyrimidinone ring could potentially affect its solubility and reactivity .

Scientific Research Applications

, , and , have been found to be highly active initiators for the polymerization of cyclohexene oxide (CHO) at room temperature. Unlike traditional initiators that require external stimulation (e.g., irradiation or heating), these salts initiate CHO polymerization spontaneously in dichloromethane. .

Antimicrobial Agents

In silico analysis of related compounds suggests promising potential for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one as novel antimicrobial agents. These compounds exhibit activity against Gram-positive pathogens, making them valuable candidates for developing new therapeutic agents .

Photoactive Molecule

The crystal structure of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate reveals its photoactivity in solution. However, in the crystalline state, the close-packed lattice appears to inhibit photo-induced structural reorganization. Understanding the interplay between crystal packing and photoactivity is crucial for potential applications in optoelectronics and materials science .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with methyl 4-aminobenzoate to form methyl 4-chlorobenzoate. The resulting compound is then reacted with potassium thioacetate to form methyl 4-(acetylsulfanyl)benzoate, which is then reacted with 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "thionyl chloride", "methyl 4-aminobenzoate", "potassium thioacetate", "5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "4-aminobenzoic acid + thionyl chloride -> 4-chlorobenzoic acid", "methyl 4-aminobenzoate + 4-chlorobenzoic acid -> methyl 4-chlorobenzoate", "methyl 4-chlorobenzoate + potassium thioacetate -> methyl 4-(acetylsulfanyl)benzoate", "methyl 4-(acetylsulfanyl)benzoate + 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol -> Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate" ] } | |

CAS RN |

893789-45-2 |

Product Name |

Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate |

Molecular Formula |

C20H16BrN3O6S2 |

Molecular Weight |

538.39 |

IUPAC Name |

methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26) |

InChI Key |

DKNSZWJMAGGXII-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

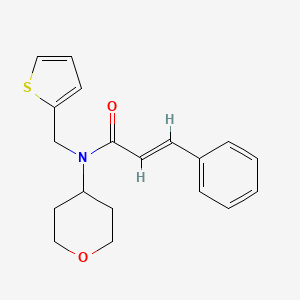

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)

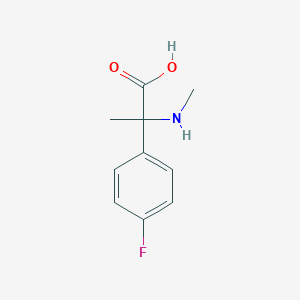

![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)

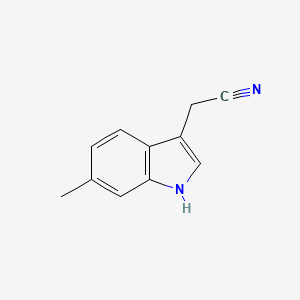

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)

![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)

![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)

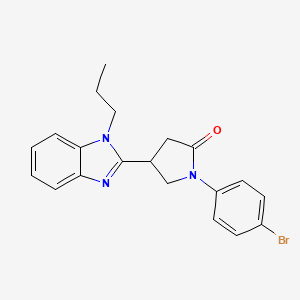

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)